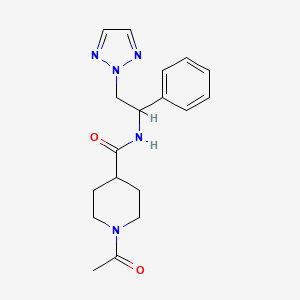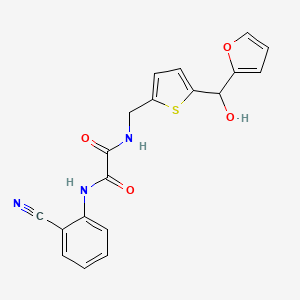![molecular formula C6H15ClN2O2S B2688561 N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride CAS No. 2089257-53-2](/img/structure/B2688561.png)
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 955979-18-7 . Its molecular weight is 214.72 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride” is1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
“N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride” is a solid at room temperature . It has a molecular weight of 214.72 . The compound’s InChI code is1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H , which provides information about its molecular structure.
Aplicaciones Científicas De Investigación
Catalytic Applications
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride and related compounds have been explored for their catalytic properties. A study by Tamaddon and Azadi (2018) showcased nicotinum methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, as a bio-renewable, economic, and efficient catalyst for the synthesis of 2-amino-3-cyano pyridines under solvent-free conditions. This highlights the potential of such compounds in green chemistry and catalysis, promoting environmentally friendly synthesis processes Tamaddon and Azadi, 2018.
Coordination Chemistry and Molecular Structure
Compounds structurally related to N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride play a significant role in coordination chemistry and the study of molecular structures. Jacobs et al. (2013) reported on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, elucidating their potential as ligands for metal coordination. This research contributes to our understanding of molecular and supramolecular structures, offering insights into the development of new materials and catalysts Jacobs et al., 2013.
Synthetic Chemistry
The synthesis and application of methanesulfonamide derivatives are crucial in organic chemistry, contributing to the development of new synthetic routes and compounds. Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, evaluating their potential as HMG-CoA reductase inhibitors. Although this touches on pharmacological aspects, the synthetic methodology and the chemical transformation strategies are of significant interest to researchers focusing on organic synthesis and the development of new chemical entities Watanabe et al., 1997.
Green Chemistry
The focus on green chemistry and sustainable processes is evident in the research on methanesulfonamide derivatives. Gilbile et al. (2017) described the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole. Their approach emphasizes the importance of green metrics, such as atom economy and reaction mass efficiency, highlighting the role of these compounds in developing environmentally benign chemical processes Gilbile et al., 2017.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with it are H302, H315, and H319 . These codes indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), and may cause serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSWVUIZKUBTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)



![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2688495.png)
![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)